

An In-depth Technical Guide to 2-Iodoheptane: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2-Iodoheptane

Cat. No.: B101077

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **2-iodoheptane**. The information is curated for professionals in research and development, with a focus on delivering precise data and outlining logical experimental workflows.

Chemical Structure and Identifiers

2-Iodoheptane is a secondary alkyl iodide characterized by a seven-carbon chain with an iodine atom attached to the second carbon atom. This structure dictates its reactivity, making it a useful intermediate in organic synthesis.

Identifier	Value	Reference
IUPAC Name	2-iodoheptane	[1][2]
CAS Number	18589-29-2	[1][2][3][4]
Molecular Formula	C ₇ H ₁₅ I	[1][2][3][4]
SMILES	CCCCC(C)I	[2][4]
InChI	InChI=1S/C7H15I/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3	[1][2][5]
InChIKey	QAUTWECDRZFXMN-UHFFFAOYSA-N	[1][2][4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-iodoheptane**. It is important to note that some of the available data are predicted values or may refer to its isomer, 1-iodoheptane, due to a lack of extensive experimental data for the 2-isomer.

Property	Value	Notes	Reference
Molecular Weight	226.10 g/mol	-	[2][4][6]
Boiling Point	193.85 °C	Estimated	[3]
Melting Point	-48.2 °C	Estimated	[3][7]
Density	1.350 g/cm ³	-	[3]
Refractive Index	1.492 (n _{20/D})	Predicted	[3]
Vapor Pressure	0.6 ± 0.4 mmHg	at 25°C, Predicted	[3]
Flash Point	65.0 ± 14.6 °C	Predicted	[3]
LogP	4.50	Predicted	[3][6]

Solubility

Based on the principle of "like dissolves like," **2-iodoheptane**, as a relatively nonpolar molecule, is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents like water.[8] The table below provides qualitative solubility information, primarily based on data for the related compound 1-iodoheptane.

Solvent	Solubility	Reference
Water	Insoluble	[9]
Ethanol	Soluble	[9]
Diethyl Ether	Soluble	[9]
Acetone	Soluble	[9]
Chloroform	Soluble	[9]
Benzene	Miscible	[9]
Carbon Tetrachloride	Soluble	[8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of **2-iodoheptane**. The following information is available in public databases.

Spectroscopy Type	Data Availability	Reference
Mass Spectrometry (GC-MS)	Available (Electron Ionization)	[1][2][5][10]
¹³ C NMR Spectroscopy	Available	[2]
Infrared (IR) Spectroscopy	Available (Vapor Phase)	[2]
Gas Chromatography (GC)	Kovats Retention Index data available	[1][2][10][11][12]

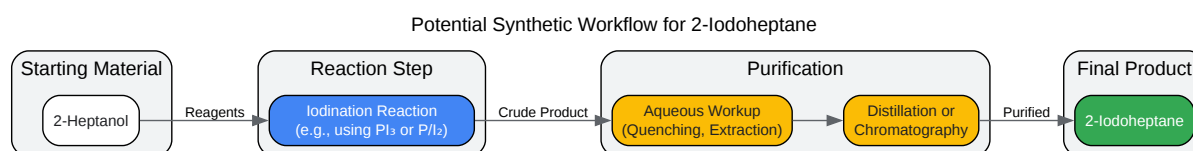
Reactivity and Synthesis

As a secondary alkyl iodide, **2-iodoheptane** is a versatile reagent in organic synthesis. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic

substitution (S_N1 and S_N2) and elimination ($E1$ and $E2$) reactions. It can be used to introduce the heptan-2-yl group into various molecules.

While specific, detailed experimental protocols for the synthesis of **2-iodoheptane** are not readily available in the cited literature, a logical synthetic approach would involve the iodination of 2-heptanol. This could be achieved using various iodinating agents, such as phosphorus triiodide (PI_3), or by converting the alcohol to a better leaving group (like a tosylate) followed by substitution with an iodide salt.

Below is a logical workflow for a potential synthesis of **2-iodoheptane** from 2-heptanol.



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Caption: A logical workflow for the synthesis of **2-iodoheptane**.

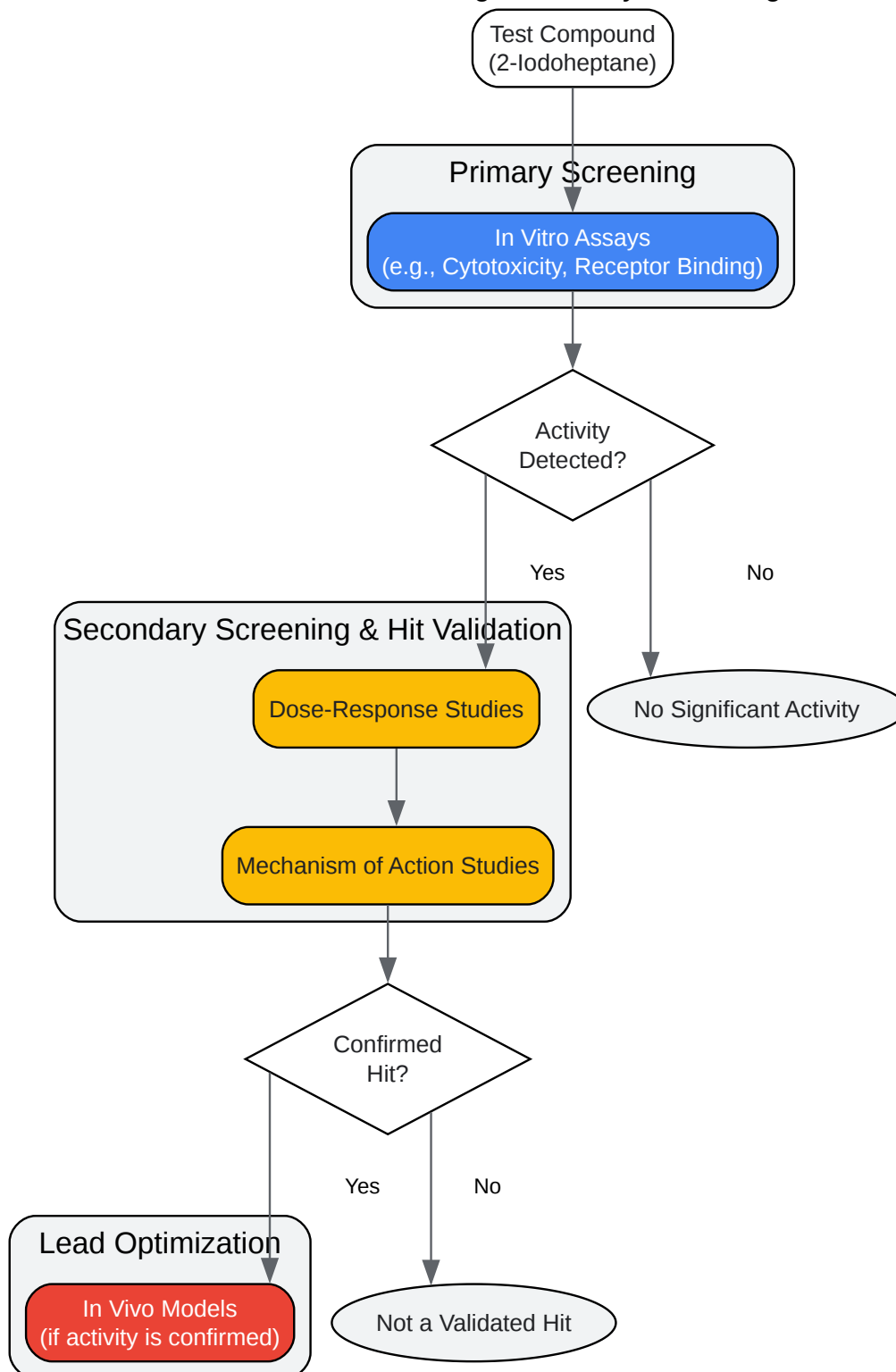
Biological Activity

There is currently a limited amount of publicly available information regarding the specific biological activities or signaling pathways associated with **2-iodoheptane**. For drug development professionals, this indicates that **2-iodoheptane** is an unexplored chemical entity in terms of its pharmacological potential.

To assess its biological activity, a standard screening cascade would be employed. This workflow would begin with high-throughput in vitro assays to identify any potential biological effects, followed by more detailed secondary assays to understand the mechanism of action and potential toxicity.

The following diagram illustrates a general experimental workflow for evaluating the biological activity of a novel compound like **2-iodoheptane**.

General Workflow for Biological Activity Screening

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Caption: A general workflow for screening the biological activity of a chemical compound.

Safety and Toxicology

Specific toxicological data for **2-iodoheptane** is not well-documented. However, based on the Material Safety Data Sheet (MSDS) for its isomer, 1-iodoheptane, it should be handled as a hazardous substance.^[13]

Potential Hazards (based on 1-iodoheptane):

- Harmful if swallowed.^[13]
- Irritating to eyes, respiratory system, and skin.^[13]
- May cause drowsiness or dizziness upon inhalation of vapors.^[13]
- Combustible, with a slight fire hazard when exposed to heat or flame.^[13]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood, are strongly recommended when handling **2-iodoheptane**.

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